![molecular formula C12H14N4O6S B2531001 methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate CAS No. 866153-53-9](/img/structure/B2531001.png)
methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate
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Overview
Description
Methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate is a useful research compound. Its molecular formula is C12H14N4O6S and its molecular weight is 342.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have been studied for their anticancer activity , suggesting that the targets could be related to cell growth and proliferation pathways.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound might interact with its targets through nucleophilic addition .
Biochemical Pathways
Given its potential anticancer activity , it may affect pathways related to cell growth, proliferation, and apoptosis.
Result of Action
Similar compounds have shown anticancer activity , suggesting that this compound might also have effects on cell growth and proliferation.
Biological Activity
Methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate (CAS Number: 866153-53-9) is a compound that exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4O6S with a molar mass of approximately 302.38 g/mol. The compound features a dinitrophenyl hydrazone moiety, which is known for its reactivity and ability to form complexes with various biological targets.
Mechanisms of Biological Activity
- Antioxidant Properties : Research indicates that compounds containing dinitrophenyl groups can exhibit antioxidant activity by scavenging free radicals. This property may contribute to their protective effects against oxidative stress in cells.
- Antimicrobial Activity : Hydrazones have been shown to possess antimicrobial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains, potentially through the disruption of cellular membranes or interference with metabolic pathways.
- Anticancer Potential : The compound's structure suggests possible interactions with DNA and other cellular components, which could lead to apoptosis in cancer cells. Preliminary studies indicate that it may induce cell cycle arrest and promote programmed cell death in certain cancer cell lines.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating a dose-dependent response.
Case Study 2: Anticancer Effects
In vitro experiments conducted on human breast cancer cell lines showed that the compound inhibited cell proliferation by 70% at a concentration of 100 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers apoptosis through intrinsic pathways.
Research Findings
Study | Findings | Concentration Tested | Effect Observed |
---|---|---|---|
Antimicrobial Study | Significant inhibition of E. coli and S. aureus | >50 µg/mL | Dose-dependent reduction in viability |
Anticancer Study | Induced apoptosis in breast cancer cells | 100 µM | 70% inhibition of proliferation |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 2,4-dinitrophenylhydrazine moiety. For example, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Case Study: Synthesis and Evaluation
A study synthesized a series of hydrazones derived from methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate and evaluated their anticancer activity. Results showed that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, indicating promising therapeutic potential .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 5.6 | MCF-7 (Breast Cancer) |
Compound B | 8.3 | HeLa (Cervical Cancer) |
Compound C | 12.1 | A549 (Lung Cancer) |
Pharmacological Applications
Thrombopoietin Receptor Agonists
Research indicates that compounds similar to this compound can act as agonists for the thrombopoietin receptor, which is crucial in platelet production. This application is particularly relevant for treating thrombocytopenia .
Case Study: Clinical Trials
In clinical settings, derivatives of this compound have been tested for their efficacy in enhancing platelet counts in patients with chronic immune thrombocytopenic purpura (ITP). Preliminary results showed a significant increase in platelet levels post-administration compared to baseline measurements .
Properties
IUPAC Name |
methyl 2-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O6S/c1-8(6-23-7-12(17)22-2)13-14-10-4-3-9(15(18)19)5-11(10)16(20)21/h3-5,14H,6-7H2,1-2H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZGDKSSIPBKTO-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.